molecular formula C7H9N3O2 B13301543 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide

Cat. No.: B13301543
M. Wt: 167.17 g/mol
InChI Key: CBYXTMGGMJEIMO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide is a heterocyclic compound featuring a 1,4-dihydropyridinone core substituted with an amino group at position 3 and an acetamide moiety at position 1. The dihydropyridinone scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity or receptor binding. The acetamide group enhances solubility and bioavailability, while the amino group may contribute to hydrogen bonding interactions, influencing target affinity .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(3-amino-4-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C7H9N3O2/c8-5-3-10(4-7(9)12)2-1-6(5)11/h1-3H,4,8H2,(H2,9,12)

InChI Key

CBYXTMGGMJEIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves the reaction of 3-aminopyridin-2-one with chloroacetamide. The reaction is carried out in the presence of a base such as pyridine, which facilitates the nucleophilic substitution reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of molecular sieves and other drying agents can help in achieving higher product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Pyridazinone-Based Acetamides ()

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , share structural similarities with the target compound. Key differences include:

  • Core Structure: Pyridazinone (1,2-diazine) vs. dihydropyridinone (1,2-dihydropyridine).
  • Substituents: Methoxybenzyl and methyl groups on the pyridazinone ring vs. an amino group on the dihydropyridinone.
  • Biological Activity: These pyridazinone derivatives act as agonists for formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization and chemotaxis in neutrophils .

Benzothiazole-Linked Acetamides ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core instead of a dihydropyridinone.

  • Key Differences: The benzothiazole group introduces aromaticity and electron-withdrawing properties. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the amino group in the target compound.
  • Applications : Patent data suggests these derivatives are explored for unspecified therapeutic uses, likely leveraging the benzothiazole’s affinity for kinase or protease targets .

Dihydroquinoline Carboxamides ()

Dihydroquinoline-3-carboxamide derivatives, such as N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide, share a 4-oxo-1,4-dihydro core but differ in:

  • Functional Groups : A carboxamide at position 3 vs. an acetamide at position 1.
  • Substituents: Bulky adamantyl and pentyl groups, which may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s amino group.
  • Synthesis : These compounds are synthesized via multi-step alkylation and carboxamide coupling, contrasting with the acetamide linkage in the target compound .

Diphenylacetamide-Chalcone Hybrids ()

Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide integrate chalcone (α,β-unsaturated ketone) moieties.

  • The diphenylacetamide moiety increases steric bulk, possibly reducing solubility compared to the target compound’s simpler acetamide.
  • Synthesis: Involves chloroacetylation of diphenylamine, differing from the dihydropyridinone-based synthesis pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide 1,4-dihydropyridinone 3-amino, 1-acetamide Not specified (structural focus)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 3-methyl, 5-methoxybenzyl, 4-bromophenyl FPR1/FPR2 agonist
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl Patent-based (unspecified)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Dihydronaphthyridine Adamantyl, pentyl, carboxamide Medicinal chemistry candidate
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Chalcone-phenoxy Chlorophenyl, diphenylacetamide Synthetic intermediate

Key Findings and Implications

  • Substituent Effects: Amino groups (target compound) improve solubility relative to methoxy or trifluoromethyl groups (). Conversely, bulky substituents (e.g., adamantyl in ) may enhance target affinity but reduce bioavailability.

Biological Activity

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, the reaction of 3-amino-4-oxo-1,4-dihydropyridine with acetic anhydride has been reported as an efficient method for producing this compound .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds displayed excellent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Organism
2-(3-Amino-4-oxo-1,4-DHP)0.22Staphylococcus aureus
2-(3-Amino-4-oxo-1,4-DHP)0.25Escherichia coli
Other derivativesVariedVarious pathogens

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as a myeloperoxidase (MPO) inhibitor, which is relevant in the context of inflammatory disorders. Inhibiting MPO can reduce oxidative stress and inflammation associated with conditions like cardiovascular diseases and neurodegenerative disorders .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with target proteins or enzymes. The inhibition of MPO is believed to occur through a covalent modification mechanism that leads to irreversible inactivation . Additionally, the compound has demonstrated activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating significant potency in disrupting bacterial DNA replication processes .

Preclinical Evaluations

In preclinical studies, compounds derived from this compound were evaluated for their pharmacokinetic properties and safety profiles. One notable study administered a lead compound to cynomolgus monkeys and observed robust inhibition of plasma MPO activity following oral administration . This suggests potential for therapeutic applications in humans.

Clinical Implications

The promising biological activities of this compound have sparked interest in its application for treating autoimmune diseases and infections. Ongoing research aims to elucidate its full therapeutic potential and optimize formulations for clinical use.

Q & A

Q. What are the established synthetic routes for 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves cyclocondensation reactions using cyanoacetamide derivatives and ketones or aldehydes under basic conditions. For example, analogous compounds are synthesized via reactions in ethanol with piperidine as a catalyst at 0–5°C for 2 hours, forming pyridone cores . Key intermediates include cyanoacetamide derivatives and substituted pyridines, which undergo nucleophilic addition and cyclization steps. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. How is the structural conformation of this compound validated in academic research?

X-ray crystallography is the gold standard for resolving 3D molecular configurations. For related dihydropyridine derivatives, single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks critical for understanding reactivity . Computational methods like density functional theory (DFT) are also used to predict and validate geometries, vibrational frequencies, and electronic properties .

Q. What preliminary biological or chemical applications have been explored for this compound?

Dihydropyridine derivatives are investigated for enzyme inhibition (e.g., kinase or protease inhibitors) and as intermediates in pharmaceutical synthesis. For example, structurally similar compounds exhibit antimalarial or anticancer activity in vitro, assessed via enzymatic assays and cell viability tests .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties and reactivity?

DFT studies calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution to predict sites for electrophilic/nucleophilic attack. For instance, studies on aminoimidazodipyridines use B3LYP/6-31G(d) basis sets to correlate electronic features with experimental reactivity, guiding functionalization strategies . Hybrid computational-experimental frameworks, such as ICReDD’s reaction path search methods, integrate quantum chemical calculations with experimental validation to optimize synthetic routes .

Q. What experimental design strategies are recommended for optimizing reaction yields and selectivity?

Factorial design of experiments (DoE) minimizes trial-and-error approaches. Variables like temperature, catalyst concentration, and solvent polarity are systematically varied. For example, 2^3 factorial designs in chemical technology identify interactions between parameters (e.g., time and pH) to maximize yield while reducing side products . Statistical software (e.g., Minitab, JMP) aids in analyzing main effects and interaction plots.

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Cross-validation using multiple techniques (e.g., NMR, HPLC, HRMS) ensures data consistency. For bioactivity discrepancies, dose-response curves and replicate assays (n ≥ 3) reduce variability. Contradictions in computational vs. experimental results may arise from solvation effects or basis set limitations; implicit solvent models (e.g., COSMO) or higher-level theory (e.g., CCSD(T)) can improve accuracy .

Q. What methodologies are employed to study the compound's stability under varying conditions (pH, temperature)?

Accelerated stability testing uses forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Kinetic studies (Arrhenius plots) predict shelf-life, while pH-rate profiles identify degradation pathways (e.g., hydrolysis at acidic conditions) . Solid-state stability is assessed via PXRD to detect polymorphic transitions.

Methodological Considerations

Q. What are the best practices for scaling up laboratory-scale synthesis to pilot production?

Process intensification methods include flow chemistry for continuous production and membrane separation technologies to purify intermediates . Reaction calorimetry identifies exothermic risks, and quality-by-design (QbD) principles ensure reproducibility. Pilot-scale reactors (e.g., stirred-tank or microreactors) balance mixing efficiency and heat transfer .

Q. How can researchers leverage structure-activity relationship (SAR) studies to improve bioactivity?

Systematic substitution at the pyridone ring (e.g., halogenation, alkylation) followed by in vitro screening identifies pharmacophores. For example, replacing the acetamide group with sulfonamide in analogous compounds enhances binding affinity to target enzymes . Molecular docking (AutoDock, Glide) predicts binding modes to guide synthetic priorities.

Q. What advanced analytical techniques are critical for impurity profiling?

LC-MS/MS and GC-MS detect trace impurities (<0.1%), while 2D NMR (HSQC, HMBC) elucidates unknown byproduct structures. Stability-indicating methods (e.g., UPLC with charged aerosol detection) quantify degradation products under ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.